Sertaconazole-d6
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-1,1,2-trideuterio-2-(2,4-dichlorophenyl)ethyl]-2,4,5-trideuterioimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/i6D,7D,9D2,12D,19D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGKQTAYUIMGRK-KXPIIPBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])C([2H])(C2=C(C=C(C=C2)Cl)Cl)OCC3=CSC4=C3C=CC=C4Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858391 | |
| Record name | 1-{2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)(~2~H_3_)ethyl}(~2~H_3_)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330261-47-6 | |
| Record name | 1-{2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)(~2~H_3_)ethyl}(~2~H_3_)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
metabolic pathway analysis using Sertaconazole-d6
An In-Depth Technical Guide to the Metabolic Pathway Analysis of Sertaconazole Leveraging Sertaconazole-d6
Introduction
Sertaconazole is a topical antifungal agent belonging to the imidazole class, widely utilized for its efficacy against a broad spectrum of pathogenic fungi.[1][2] Its mechanism of action primarily involves the inhibition of the fungal cytochrome P450 (CYP) enzyme lanosterol 14α-demethylase, a critical component in the synthesis of ergosterol, which is essential for fungal cell membrane integrity.[3][4][5] Beyond its primary application, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of any drug candidate is a cornerstone of modern drug development. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate thorough metabolic profiling to ensure the safety and efficacy of new chemical entities, as metabolites can possess their own pharmacological or toxicological properties.[6][7]
This guide provides a comprehensive, technically-grounded framework for elucidating the metabolic fate of Sertaconazole. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice. Central to this advanced methodology is the use of this compound, a deuterated stable isotope-labeled internal standard (SIL-IS), which is indispensable for generating the accurate, precise, and reliable quantitative data required for definitive metabolic pathway analysis.
Section 1: The Scientific Rationale - Why Stable Isotope Labeling is the Gold Standard
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a SIL-IS is not merely a preference but a fundamental requirement for robust and defensible data.[8] Stable isotope labeling involves the incorporation of non-radioactive heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into the drug molecule.[9][10] this compound is structurally and chemically identical to Sertaconazole, with the exception that specific hydrogen atoms have been replaced by deuterium.[11] This subtle mass shift allows the mass spectrometer to differentiate between the analyte (Sertaconazole) and the internal standard (this compound), while their shared physicochemical properties ensure they behave almost identically during sample preparation and analysis.
Expertise & Experience: The Imperative of a SIL-IS
The primary challenge in bioanalysis is the "matrix effect," where endogenous components in complex biological samples (e.g., plasma, urine) interfere with the ionization of the target analyte, causing unpredictable signal suppression or enhancement.[8] A surrogate internal standard—a different molecule with similar properties—cannot perfectly mimic the analyte's behavior in the face of these matrix effects.
This compound, however, co-elutes with Sertaconazole from the liquid chromatography column and experiences the exact same ionization suppression or enhancement.[12] By calculating the ratio of the analyte signal to the SIL-IS signal, these variations are effectively normalized. This self-validating system corrects for:
-
Matrix Effects: Ensuring analytical accuracy across different patient samples.
-
Sample Preparation Variability: Compensating for any analyte loss during extraction or processing steps.
-
Instrumental Drift: Correcting for minor fluctuations in MS detector response over time.
The European Medicines Agency (EMA) has noted that over 90% of bioanalytical submissions incorporate SIL-IS, highlighting its status as the industry's gold standard for ensuring data integrity.[8]
Section 2: Sertaconazole - Mechanism and Anticipated Metabolism
Sertaconazole's primary antifungal action is the targeted inhibition of a fungal-specific CYP enzyme.[3][4] However, as an azole-containing compound, it is logical to hypothesize that it will also interact with human drug-metabolizing CYP enzymes, which are responsible for the metabolism of over 90% of drugs in clinical use.[13] The CYP3A4 isoenzyme, in particular, is responsible for metabolizing more than half of all medicines and is a common target for azole antifungals.[14][15][16]
Pharmacokinetic studies in rats have shown that Sertaconazole undergoes rapid and extensive hepatic metabolism, with elimination occurring predominantly through the bile.[17][18] While four inactive metabolites were detected in these studies, their specific structures were not characterized.[17] Based on the chemical structure of Sertaconazole, the following metabolic transformations are plausible:
-
Oxidation: Hydroxylation of the aromatic rings (benzothiophene or dichlorophenyl).
-
N-dealkylation: Cleavage of the imidazole group.
-
O-dealkylation: Scission of the ether linkage.
-
Sulfoxidation: Oxidation of the sulfur atom in the benzothiophene ring.
Caption: Hypothetical metabolic sites on the Sertaconazole molecule.
Section 3: A Phased Experimental Design for Metabolic Profiling
A robust metabolic analysis follows a phased approach, beginning with in vitro systems to generate initial data and hypotheses, followed by in vivo studies for confirmation and comprehensive profiling. This strategy aligns with FDA guidance on drug metabolism studies.[7][19]
Caption: Phased workflow for Sertaconazole metabolic pathway elucidation.
Section 4: Core Experimental Protocols
The following protocols provide a detailed methodology for identifying and quantifying Sertaconazole and its metabolites, with this compound serving as the cornerstone for accurate quantification.
Protocol 4.1: In Vitro Metabolism with Human Liver Microsomes (HLM)
-
Objective: To generate Sertaconazole metabolites and identify the primary CYP450 enzymes involved.
-
Materials: Pooled HLM, Sertaconazole, NADPH regenerating system, 0.1 M Phosphate Buffer (pH 7.4), Acetonitrile (ACN) with 0.1% formic acid, this compound (in ACN).
-
Procedure:
-
Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding Sertaconazole (final concentration 1 µM).
-
Incubate at 37°C. Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding 2 volumes of ice-cold ACN containing a known concentration of this compound (e.g., 100 nM). This step simultaneously stops the reaction, precipitates proteins, and adds the internal standard.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
CYP Phenotyping: Repeat the assay using specific chemical inhibitors or recombinant CYP enzymes to determine the contribution of individual CYPs (e.g., CYP3A4, CYP2C9, etc.).
-
Protocol 4.2: Sample Preparation from In Vivo Plasma Samples
-
Objective: To extract Sertaconazole and its metabolites from plasma for quantification.
-
Procedure (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold ACN containing this compound.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Protocol 4.3: LC-MS/MS Method for Analysis
-
Trustworthiness: This method must be validated according to regulatory guidelines (e.g., FDA, ICH) for linearity, accuracy, precision, selectivity, and stability.[20]
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable starting point.[21]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes to separate the parent drug from its more polar metabolites.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) System:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. A full scan or product ion scan on a high-resolution MS (like a Q-TOF or Orbitrap) is used for initial metabolite identification.[6]
-
-
Data Presentation: MRM Transitions The table below shows example MRM transitions. The precursor ion is the protonated molecule [M+H]⁺, and the fragment ion is a stable product ion generated after collision-induced dissociation. The transition for this compound will have a higher mass precursor due to the deuterium atoms.
| Compound | Precursor Ion (m/z) | Fragment Ion (m/z) | Use |
| Sertaconazole | 437.0 | 159.1 | Quantification |
| This compound | 443.0 | 159.1 | Internal Standard |
| Metabolite 1 (M+16) | 453.0 | To be determined | Identification & Quantification |
| Metabolite 2 (M-119) | 318.0 | To be determined | Identification & Quantification |
Section 5: Data Analysis and Metabolic Pathway Construction
-
Metabolite Identification: The first step is to mine the high-resolution mass spectrometry data for potential metabolites. This involves searching for predicted mass shifts from the parent drug (e.g., +16 Da for hydroxylation, +32 Da for dihydroxylation).[22] The structural identity of these potential metabolites is then confirmed by analyzing their MS/MS fragmentation patterns and comparing them to the fragmentation of the parent Sertaconazole.
-
Pathway Elucidation: Once metabolites are identified across different time points and biological matrices, a metabolic pathway can be constructed. Early-appearing metabolites are likely primary metabolites formed directly from the parent drug, while those appearing later may be secondary or tertiary products. By connecting these metabolites in a logical sequence, a comprehensive map of Sertaconazole's biotransformation is created.
Sources
- 1. Pharmacy and Drug Development | Medires Publishing [mediresonline.org]
- 2. mediresonline.org [mediresonline.org]
- 3. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]
- 5. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]
- 6. ijpras.com [ijpras.com]
- 7. fda.gov [fda.gov]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. texilajournal.com [texilajournal.com]
- 13. metabolon.com [metabolon.com]
- 14. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medsafe.govt.nz [medsafe.govt.nz]
- 16. Role of cytochrome P450 in drug interactions | springermedizin.de [springermedizin.de]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Pharmacokinetic evaluation of labelled sertaconazole after dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 21. jocpr.com [jocpr.com]
- 22. pubs.acs.org [pubs.acs.org]
Foreword: Navigating the Analytical Landscape of Deuterated Standards
An In-Depth Technical Guide to the Solubility of Sertaconazole-d6 in Methanol and Acetonitrile
In the realm of quantitative analysis, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are the bedrock of accuracy and precision. This compound, the deuterated analogue of the potent antifungal agent Sertaconazole, serves this critical role. Its utility in mass spectrometry-based detection methods, such as LC-MS/MS, is predicated on its ability to co-elute with the parent drug while being distinguishable by its mass.[1][2] This necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in common organic solvents used in sample preparation and as mobile phases.
This guide, prepared for the discerning researcher and drug development professional, delves into the solubility characteristics of this compound in two ubiquitous laboratory solvents: methanol and acetonitrile. We will dissect the molecular interactions that govern its dissolution, compare the efficacy of a polar protic versus a polar aprotic solvent, and provide actionable protocols for empirical solubility determination. While direct, quantitative solubility data for this compound is not extensively published, we will build a robust scientific foundation by examining the well-documented properties of Sertaconazole nitrate and the established, albeit subtle, physicochemical effects of deuterium substitution.[3][4]
Core Compound and Solvent Profiles
A foundational understanding of the key molecules is essential to interpreting their interactions in solution.
This compound: The Internal Standard
Sertaconazole is a broad-spectrum antifungal agent of the imidazole class, distinguished by a benzothiophene ring in its structure.[5][6][7] This unique moiety is thought to enhance its fungicidal activity by mimicking tryptophan and promoting the formation of pores in the fungal cell membrane.[7] this compound is a synthetic variant where six specific hydrogen atoms have been replaced by their heavier isotope, deuterium.[8][9] This substitution is designed to be in a stable position that is not subject to metabolic exchange, thereby preserving its mass difference from the parent compound for analytical purposes.
From a solubility perspective, the physicochemical properties of this compound are expected to be nearly identical to those of Sertaconazole. Deuteration typically has a minimal impact on properties like polarity and pKa, although minor changes in solubility have been observed in some cases due to subtle differences in intermolecular forces.[4][10] Sertaconazole itself is a hydrophobic molecule, characterized by a high partition coefficient (LogP) of approximately 6.2, and is practically insoluble in water.[6][11] Its structure contains several sites capable of forming intermolecular bonds: the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, and the ether oxygen can also participate in such interactions.
| Property | Sertaconazole (Parent Compound) | Reference |
| Chemical Formula | C₂₀H₁₅Cl₃N₂OS | [6] |
| Molar Mass | 437.77 g/mol | [11] |
| LogP | ~6.2 | [6][11] |
| pKa (basic) | ~6.77 | [11] |
| Water Solubility | Practically Insoluble | [6][12] |
Solvent Characteristics: A Tale of Two Polarities
The choice of solvent is critical and is dictated by its ability to overcome the lattice energy of the solute and form stable solute-solvent interactions. We will examine two common, yet fundamentally different, polar solvents.
-
Methanol (CH₃OH): As a polar protic solvent, methanol's defining feature is its hydroxyl (-OH) group.[13][14][15] This allows it to act as both a hydrogen bond donor and acceptor.[16] It is completely miscible with water and is an effective solvent for many polar and some nonpolar compounds.[15][17] Its ability to form strong hydrogen bonds makes it particularly effective at solvating anions and polar functional groups.[18][19]
-
Acetonitrile (CH₃CN): In contrast, acetonitrile is a polar aprotic solvent.[20][21][22] While it has a significant dipole moment due to the carbon-nitrogen triple bond, it lacks a hydrogen atom bonded to a highly electronegative atom and therefore cannot act as a hydrogen bond donor.[19][22] It is miscible with water and many organic solvents.[20][21] Its primary mode of interaction is through dipole-dipole forces, making it effective at dissolving a wide range of compounds without the strong solvating effect on nucleophiles seen with protic solvents.[18][23]
| Property | Methanol | Acetonitrile |
| Formula | CH₃OH | CH₃CN |
| Molar Mass | 32.04 g/mol [15] | 41.05 g/mol [20][22] |
| Boiling Point | 64.7 °C[15] | 81-82 °C[20][22] |
| Density | ~0.792 g/mL[15] | ~0.786 g/mL[20] |
| Solvent Type | Polar Protic[16][24] | Polar Aprotic[22][24] |
| Key Interaction | Hydrogen Bonding[16] | Dipole-Dipole[18] |
Solubility Analysis and Molecular Interactions
While specific quantitative data for this compound is sparse, we can infer its behavior from studies on Sertaconazole nitrate, a commonly used salt form.
Solubility in Methanol
Several sources indicate that Sertaconazole nitrate is slightly soluble or soluble in methanol.[11][12] For instance, one study preparing a 1000 µg/mL stock solution involved dissolving 10 mg of Sertaconazole nitrate in a 10 mL volumetric flask with methanol, suggesting a solubility of at least 1 mg/mL.
Causality of Dissolution: The dissolution of this compound in methanol is governed by a combination of forces:
-
Hydrogen Bonding: The primary interaction is the hydrogen bonding between methanol's hydroxyl group and the nitrogen atoms of the imidazole ring in this compound. Methanol acts as a hydrogen bond donor to the lone pairs on the nitrogen atoms.
-
Dipole-Dipole Interactions: Both methanol and this compound are polar molecules. The partial positive charge on the hydrogen of methanol's hydroxyl group and the partial negative charge on its oxygen atom interact with the polar regions of the this compound molecule.
-
Van der Waals Forces: The nonpolar regions of this compound, such as the benzothiophene and dichlorophenyl rings, interact with the methyl group of methanol via weaker London dispersion forces.
Given its protic nature, methanol effectively solvates the polar functional groups of the this compound molecule, facilitating its dissolution.
Solubility in Acetonitrile
Published analytical methods frequently use acetonitrile as a component of the mobile phase for the HPLC analysis of Sertaconazole, indicating its solubility in this solvent.[25][26] One method explicitly mentions preparing standard solutions of Sertaconazole nitrate in acetonitrile at concentrations up to 80 µg/mL.[25] Another source states that Sertaconazole is soluble in acetonitrile.[25]
Causality of Dissolution: The interactions in acetonitrile differ significantly from those in methanol:
-
Dipole-Dipole Interactions: This is the dominant force. Acetonitrile has a strong dipole moment, which interacts favorably with the polar imidazole ring and the ether linkage in this compound.
-
Hydrogen Bond Acceptance: Acetonitrile can act as a weak hydrogen bond acceptor via the lone pair on the nitrogen atom, but it cannot donate hydrogen bonds.
-
Van der Waals Forces: Similar to methanol, dispersion forces play a role in the interaction between the nonpolar portions of both molecules.
Because acetonitrile cannot form strong hydrogen bonds to solvate the nucleophilic nitrogen atoms of the imidazole ring, the overall solvating power for a molecule like Sertaconazole might be different compared to methanol.
Comparative Analysis: Methanol vs. Acetonitrile
The choice between methanol and acetonitrile often depends on the specific requirements of the application, such as the desired concentration for a stock solution or the compatibility with an analytical technique.
| Feature | Solubility in Methanol | Solubility in Acetonitrile | Rationale |
| Primary Interaction | Hydrogen Bonding & Dipole-Dipole | Dipole-Dipole | Methanol's protic nature allows for strong hydrogen bond donation, which is a powerful solubilizing force for compounds with H-bond accepting sites like the imidazole nitrogens.[19][23] |
| Expected Efficacy | Potentially Higher | Sufficient for many applications | The combination of hydrogen bonding and dipole interactions in methanol may lead to a higher overall solubility compared to the primarily dipole-dipole interactions in acetonitrile. However, the large, hydrophobic nature of the Sertaconazole molecule means that aprotic polar solvents are still effective. |
| Application Suitability | Good for creating concentrated stock solutions. | Widely used in HPLC/LC-MS as a mobile phase component due to its low viscosity and UV transparency.[20] | Acetonitrile is often preferred in reversed-phase chromatography for its elution strength and favorable peak shapes.[20] |
Experimental Protocol: Equilibrium Solubility Determination
To obtain precise quantitative data, an empirical determination of solubility is essential. The following protocol describes a standard shake-flask method, which is a reliable way to measure equilibrium solubility.
Workflow for Solubility Determination
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sertaconazole - Wikipedia [en.wikipedia.org]
- 8. This compound | C20H15Cl3N2OS | CID 71752185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Sertaconazole nitrate CAS#: 99592-32-2 [m.chemicalbook.com]
- 13. thechemco.com [thechemco.com]
- 14. Methanol: Structure, Properties, Uses, and Safety Explained [vedantu.com]
- 15. SATHEE: Chemistry Methanol [satheejee.iitk.ac.in]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. aozunasia.com [aozunasia.com]
- 19. caymanchem.com [caymanchem.com]
- 20. Acetonitrile | Fisher Scientific [fishersci.com]
- 21. Acetonitrile | 75-05-8 [chemicalbook.com]
- 22. Acetonitrile: Formula, Structure, Preparation & Uses Explained [vedantu.com]
- 23. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. jocpr.com [jocpr.com]
- 26. Determination of sertaconazole nitrate, a new imidazole antifungal, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation and Qualification of Sertaconazole-d6 Internal Standard Stock Solutions for LC-MS/MS Bioanalysis
Introduction & Scientific Rationale
In the quantitative bioanalysis of Sertaconazole (SER) via LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS), specifically Sertaconazole-d6 , is critical for meeting regulatory acceptance criteria (FDA/EMA).
Unlike structural analogs (e.g., Clotrimazole or Loratadine), this compound shares nearly identical physicochemical properties—pKa, LogP, and chromatographic retention—with the target analyte. This co-elution allows the IS to effectively compensate for:
-
Matrix Effects: Ion suppression or enhancement caused by phospholipids or salts at the specific retention time.
-
Extraction Efficiency: Variability in recovery during protein precipitation or liquid-liquid extraction (LLE).
-
Ionization Fluctuations: Moment-to-moment variability in the electrospray ionization (ESI) source.
This protocol details the preparation of a 1.0 mg/mL Master Stock Solution and subsequent working dilutions, ensuring long-term stability and analytical precision.
Material Specifications & Chemical Identity
Before preparation, verify the salt form of your reference material. Sertaconazole is frequently supplied as a Nitrate salt, but concentrations are often reported as Free Base .
| Property | Sertaconazole (Native) | This compound (IS) |
| CAS Number | 99592-32-2 | 1330261-47-6 (Free Base) |
| Molecular Formula | C₂₀H₁₅Cl₃N₂OS | C₂₀H₉D₆Cl₃N₂OS |
| MW (Free Base) | 437.77 g/mol | 443.81 g/mol |
| MW (Nitrate Salt) | 500.78 g/mol | 506.82 g/mol |
| Solubility | DMSO (25 mg/mL), Methanol (Sparingly) | DMSO (Rec.), Methanol |
| Storage | -20°C, Protect from light | -20°C, Protect from light |
Critical Calculation: If you are weighing This compound Nitrate but targeting a Free Base concentration, you must apply a gravimetric correction factor (
):Example: To obtain 1.0 mg of Free Base, weigh 1.142 mg of the Nitrate salt.
Protocol: Master Stock Solution Preparation (1.0 mg/mL)
Objective: Create a stable, high-concentration stock solution. Solvent Selection: Dimethyl Sulfoxide (DMSO) is the preferred solvent for the Master Stock due to its high solubility capacity for imidazole nitrates and low volatility (preventing concentration changes during storage). Methanol is acceptable but prone to evaporation.
Equipment Required[1][2][3][4][5]
-
Analytical Balance (Readability 0.01 mg or better).
-
Class A Volumetric Flask (10 mL or 25 mL).
-
Amber Glass Vials (Silanized preferred to minimize adsorption).
Step-by-Step Procedure
-
Equilibration: Remove the this compound reference standard vial from the freezer (-20°C) and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator.
-
Why? Opening a cold vial causes condensation, introducing moisture that degrades the solid and alters the weighing mass.
-
-
Weighing:
-
Place a clean weighing boat or small volumetric flask on the balance.
-
Weigh 1.00 mg (corrected for purity and salt form) of this compound.
-
Note: Due to the high cost of d6 standards, weighing directly into a tared 1 mL or 2 mL volumetric flask is recommended to minimize transfer loss.
-
-
Dissolution:
-
Add approximately 70% of the final volume of DMSO .
-
Sonicate for 5–10 minutes. Visual inspection must confirm no suspended particles remain.
-
Caution: DMSO warms up during sonication. Allow to cool to Room Temperature (RT) before final volume adjustment.
-
-
Volume Adjustment:
-
Dilute to volume with DMSO. Cap and invert 10 times to mix.
-
-
Aliquoting & Storage:
-
Transfer ~100 µL aliquots into amber cryovials.
-
Store at -20°C or -80°C .
-
Validity: 12 months (if kept frozen and dark).
-
Protocol: Working Standard Preparation
Objective: Dilute the Master Stock into a solvent compatible with the biological matrix and LC mobile phase (typically Methanol or Acetonitrile).
Solvent: Methanol (MeOH) is recommended for working solutions as it matches typical mobile phases and facilitates easy evaporation if required.
Dilution Scheme (Example)
| Solution ID | Source Solution | Volume Taken | Diluent (MeOH) | Final Conc. | Use Case |
| WS-1 | Master Stock (1 mg/mL) | 100 µL | 900 µL | 100 µg/mL | Intermediate |
| WS-2 | WS-1 (100 µg/mL) | 100 µL | 9.9 mL | 1.0 µg/mL | Spiking Stock |
| IS-Spike | WS-2 (1.0 µg/mL) | Variable | Variable | ~50 ng/mL | Daily Extraction |
Process Note: The "IS-Spike" solution concentration should be adjusted so that the IS peak area is approximately 50–100% of the analyte peak area at the Lower Limit of Quantitation (LLOQ) or the geometric mean of the calibration curve.
Workflow Visualization
The following diagram outlines the critical decision pathways and process flow for the stock preparation.
Caption: Workflow for the gravimetric preparation of this compound Master Stock, emphasizing salt correction and temperature control.
Quality Control: System Suitability & Verification
Before using the IS in a clinical or GLP study, perform the following verification steps:
A. Isotopic Purity Check (Blank Interference)
Inject a "Double Blank" (Matrix without Analyte, without IS) and a "Zero Sample" (Matrix + IS only).
-
Requirement: The native Sertaconazole channel (e.g., m/z 439
181) must show < 20% of the LLOQ response when the IS is injected. This ensures the d6 standard does not contain unlabeled impurities (Sertaconazole-d0).
B. Signal Stability
Inject the IS-Spike solution (in solvent) 6 times.
-
Requirement: The %CV of the peak area should be ≤ 5.0% .
C. Cross-Talk Verification
Inject the highest calibration standard (ULOQ) without IS. Monitor the IS channel (e.g., m/z 445
-
Requirement: Response in the IS channel must be < 5% of the average IS response .
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Precipitation in aqueous mobile phase. | Ensure the IS working solution (in MeOH) is not added directly to 100% aqueous buffer. Add to the organic layer or sample during protein precipitation. |
| Retention Shift | Deuterium Isotope Effect. | Slight shifts (<0.1 min) are normal for d6. Ensure the integration window covers both Native and IS peaks. |
| Degradation | Light sensitivity.[3] | Sertaconazole is an imidazole; ensure all preparation is done under yellow light or in amber glassware. |
References
-
PubChem. (2023).[4] this compound | C20H15Cl3N2OS.[4][5][6] National Library of Medicine. [Link]
- Agrawal, Y. K., et al. (2009). Stability indicating RP-HPLC method for simultaneous estimation of sertaconazole nitrate and terbinafine.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. This compound | C20H15Cl3N2OS | CID 71752185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Quantitative Analysis of Sertaconazole in Skin Samples by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a comprehensive and validated methodology for the sensitive and selective quantification of the antifungal agent Sertaconazole in skin tissue samples. The protocol employs a robust sample preparation procedure involving skin homogenization and protein precipitation, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, Sertaconazole-d6 is utilized as a stable isotope-labeled internal standard (SIL-IS), effectively mitigating matrix effects and variability inherent in complex biological samples. This detailed guide is intended for researchers, scientists, and drug development professionals engaged in dermatological and pharmacokinetic studies.
Introduction: The Rationale for Quantifying Sertaconazole in Skin
Sertaconazole is a broad-spectrum imidazole antifungal agent widely used in topical formulations for the treatment of various dermal fungal infections.[1][2] Its primary mechanism of action involves the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane, leading to increased membrane permeability and ultimately, fungal cell death.[3][4][5] Additionally, Sertaconazole exhibits anti-inflammatory and antipruritic properties, contributing to its therapeutic efficacy.[1]
Given its topical route of administration, the skin is the primary site of action for Sertaconazole.[6][7] Therefore, accurately quantifying its concentration within different layers of the skin is paramount for:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the drug's absorption, distribution, and retention in the skin is crucial for optimizing dosage regimens and formulation characteristics.[8][9]
-
Bioequivalence Studies: Comparing the dermal bioavailability of different topical formulations.
-
Efficacy and Safety Assessments: Correlating drug concentration in the skin with therapeutic outcomes and potential local side effects.
The complex and heterogeneous nature of the skin matrix presents significant analytical challenges, including low analyte concentrations and potential for matrix-induced signal suppression or enhancement in mass spectrometry.[10][11][12] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these challenges.[13][14] this compound is an ideal internal standard as it shares near-identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during sample extraction and ionization, thus providing reliable correction for any analytical variability.
This application note provides a detailed, step-by-step protocol for the extraction and quantification of Sertaconazole in skin samples, underpinned by rigorous validation according to internationally recognized guidelines from the FDA and EMA.[15][16][17][18]
Materials and Methods
Reagents and Materials
-
Sertaconazole Nitrate (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control human or animal skin tissue
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bead beating tubes with ceramic or stainless steel beads
-
High-speed homogenizer
-
Microcentrifuge
-
Analytical balance
-
Calibrated pipettes
-
LC-MS vials
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is required.
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental to the reliability of the entire assay. Using high-purity solvents and precise weighing techniques minimizes errors in the calibration curve and subsequent sample quantification.
-
Sertaconazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sertaconazole nitrate and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Sertaconazole Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Storage: All stock and working solutions should be stored at -20°C in amber vials to prevent degradation.
Experimental Protocols
Skin Sample Preparation Workflow
The following diagram illustrates the comprehensive workflow for preparing skin samples for LC-MS/MS analysis.
Step-by-Step Protocol:
-
Sample Collection and Storage: Collect skin samples (e.g., punch biopsies) and store them at -80°C until analysis.
-
Thawing and Weighing: On the day of analysis, thaw the skin samples on ice. Accurately weigh approximately 20-50 mg of skin tissue.
-
Homogenization: Place the weighed skin sample into a bead beating tube. Add 500 µL of cold PBS (pH 7.4). Homogenize the tissue using a high-speed homogenizer until a uniform suspension is achieved. The use of bead beating is crucial for the complete disruption of the tough, fibrous structure of skin tissue, ensuring efficient extraction of the analyte.[10][19][20]
-
Internal Standard Spiking: To an aliquot of the skin homogenate (e.g., 100 µL), add a precise volume of the this compound working solution (e.g., 10 µL of 100 ng/mL).
-
Protein Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL) to the homogenate containing the internal standard. Acetonitrile is an effective protein precipitating agent that also facilitates the extraction of the lipophilic Sertaconazole from the aqueous environment of the homogenate.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube, being cautious not to disturb the pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and removes the organic solvent, which may not be compatible with the initial mobile phase conditions.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the initial mobile phase (e.g., 100 µL). Vortex briefly and transfer to an LC-MS vial for analysis.
Preparation of Calibration Standards and Quality Controls
Rationale: A calibration curve prepared in a matrix that mimics the study samples is essential for accurate quantification. Quality control (QC) samples at different concentrations are analyzed alongside the study samples to ensure the accuracy and precision of the analytical run.
-
Matrix Preparation: Obtain control (drug-free) skin tissue and prepare a pooled homogenate as described in the sample preparation protocol.
-
Calibration Standards: Spike the control skin homogenate with appropriate volumes of the Sertaconazole working solutions to prepare a series of calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Quality Controls (QCs): Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared independently from the calibration standards.
-
Processing: Process the calibration standards and QC samples in the same manner as the unknown skin samples, including the addition of the internal standard.
LC-MS/MS Conditions
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 1: Suggested LC-MS/MS Parameters
Mass Spectrometric Detection
The mass spectrometer will be operated in the Multiple Reaction Monitoring (MRM) mode for the highest selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sertaconazole | 439.0 | 181.1 | 35 |
| This compound | 445.0 | 181.1 | 35 |
Table 2: MRM Transitions for Sertaconazole and this compound. These values are based on published data for plasma analysis and should be optimized for the specific instrument and matrix.[21][22][23]
Bioanalytical Method Validation
A comprehensive validation of the bioanalytical method must be performed to ensure its reliability, in accordance with the principles outlined in the FDA and EMA guidelines.[15][16][17][18]
Specificity and Selectivity
Rationale: To ensure that the detected signal is solely from the analyte of interest and not from endogenous matrix components or other sources of interference.
-
Protocol: Analyze at least six different lots of blank skin homogenate. Each blank sample should be processed with and without the internal standard.
-
Acceptance Criteria: The response of any interfering peaks at the retention time of Sertaconazole should be ≤ 20% of the LLOQ response. The response of interfering peaks at the retention time of this compound should be ≤ 5% of its response in the LLOQ sample.
Linearity and Range
Rationale: To establish the concentration range over which the assay is accurate and precise.
-
Protocol: Analyze calibration curves on at least three separate occasions. The calibration curve is constructed by plotting the peak area ratio of Sertaconazole to this compound against the nominal concentration of Sertaconazole. A weighted (1/x or 1/x²) linear regression is typically used.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Rationale: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between replicate measurements (precision).
-
Protocol: Analyze QC samples at low, medium, and high concentrations in at least five replicates on three separate days.
-
Acceptance Criteria: The intra- and inter-day precision (expressed as the coefficient of variation, %CV) should be ≤ 15% (≤ 20% at the LLOQ). The accuracy (expressed as the relative error, %RE) should be within ±15% of the nominal value (±20% at the LLOQ).
Recovery and Matrix Effect
Rationale: To assess the efficiency of the extraction procedure (recovery) and the influence of the biological matrix on the ionization of the analyte and internal standard (matrix effect).[11][12][24]
-
Protocol for Recovery:
-
Analyze QC samples processed through the entire extraction procedure (Set A).
-
Analyze blank skin homogenate extracts to which the analyte and internal standard are added post-extraction (Set B).
-
Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100.
-
-
Protocol for Matrix Effect:
-
Analyze blank skin homogenate extracts to which the analyte and internal standard are added post-extraction (Set B).
-
Analyze pure solutions of the analyte and internal standard at the same concentrations (Set C).
-
Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set C) x 100.
-
-
Acceptance Criteria: Recovery should be consistent and reproducible. The %CV of the internal standard-normalized matrix factor across different lots of the matrix should be ≤ 15%.
Stability
Rationale: To ensure that the analyte is stable throughout the entire process, from sample collection to final analysis.
-
Protocol: Evaluate the stability of Sertaconazole in skin homogenate under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a duration that mimics the sample processing time.
-
Long-Term Stability: At the intended storage temperature (-80°C) for a period that covers the expected duration of the study.
-
Post-Preparative Stability: In the autosampler for the expected duration of the analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Analysis and Reporting
-
Integration: Integrate the peak areas for Sertaconazole and this compound.
-
Calibration Curve: Generate a calibration curve by performing a weighted linear regression of the peak area ratios (analyte/internal standard) versus the nominal concentrations of the calibration standards.
-
Quantification: Determine the concentration of Sertaconazole in the unknown skin samples by interpolating their peak area ratios from the calibration curve.
-
Reporting: Report the final concentration of Sertaconazole in ng/mg of skin tissue.
The following diagram outlines the data analysis workflow.
Sources
- 1. Sertaconazole - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]
- 3. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]
- 5. Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Topical drug delivery - Wikipedia [en.wikipedia.org]
- 7. Unveiling The Mechanism: How Topical Drug Delivery Works - Dow Development Labs [dowdevelopmentlabs.com]
- 8. yissum.co.il [yissum.co.il]
- 9. tandfonline.com [tandfonline.com]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. eijppr.com [eijppr.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elearning.unite.it [elearning.unite.it]
- 16. researchgate.net [researchgate.net]
- 17. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
- 20. researchgate.net [researchgate.net]
- 21. A validated LC-MS/MS method for determination of sertaconazole nitrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. [논문]A validated LC–MS/MS method for determination of sertaconazole nitrate in human plasma [scienceon.kisti.re.kr]
- 24. chromatographytoday.com [chromatographytoday.com]
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Sertaconazole and Sertaconazole-d6
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of the antifungal agent Sertaconazole and its stable isotope-labeled (SIL) internal standard, Sertaconazole-d6. Designed for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework encompassing the scientific rationale for method development, detailed experimental protocols, and rigorous validation procedures based on international regulatory guidelines. The described gradient method ensures high resolution, specificity, and accuracy, making it suitable for quality control, stability studies, and bioanalytical applications.
Introduction and Scientific Rationale
Sertaconazole is a broad-spectrum imidazole antifungal agent used in the treatment of various fungal infections.[1] It functions by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Accurate and reliable quantification of Sertaconazole in bulk drug substances, pharmaceutical formulations, and biological matrices is essential for ensuring product quality, performing pharmacokinetic studies, and meeting regulatory requirements.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative analysis, particularly for LC-MS/MS.[2] A SIL internal standard exhibits nearly identical chemical and physical properties to the analyte, ensuring it effectively tracks the analyte through sample preparation and analysis, correcting for variations in extraction recovery, injection volume, and matrix effects.[3] While its primary advantage is realized in mass spectrometry, this compound also serves as an excellent internal standard for HPLC-UV analysis, primarily by compensating for variability in sample preparation and injection precision.
This method was developed based on established chromatographic principles for imidazole-containing compounds.[4][5] A C18 stationary phase is employed to retain the non-polar Sertaconazole molecule. The mobile phase consists of a buffered aqueous solution and an organic modifier (acetonitrile). Controlling the mobile phase pH is critical for achieving symmetric peak shapes for basic compounds like Sertaconazole; an acidic pH (around 3.0-4.5) ensures the imidazole moiety is consistently protonated, preventing peak tailing.[4][5] A gradient elution is utilized to provide optimal separation from potential impurities or degradation products while ensuring a reasonable run time. Detection is performed at 260 nm, a wavelength of maximum UV absorbance for Sertaconazole.[6][7][8]
Experimental Methodology
Materials and Reagents
-
Sertaconazole Nitrate Reference Standard (Purity ≥99.5%)
-
This compound (Purity ≥99%, Isotopic Purity ≥98%)
-
Acetonitrile (HPLC Gradient Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)
-
Ortho-phosphoric Acid (85%, ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD) is suitable.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for the non-polar Sertaconazole molecule. This is a widely used and robust stationary phase. |
| Mobile Phase A | 25 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ | The buffer controls the pH to ensure consistent protonation of the analyte, leading to sharp, symmetrical peaks.[4] |
| Mobile Phase B | Acetonitrile | Strong organic solvent that elutes Sertaconazole from the C18 column. |
| Gradient Program | See Table 2 for details | A gradient ensures efficient elution of the highly retained analyte and separation from early-eluting impurities. |
| Flow Rate | 1.2 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Detection | UV at 260 nm | Corresponds to a wavelength of maximum absorbance for Sertaconazole, ensuring high sensitivity.[6][8] |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the potential for column overload. |
| Run Time | ~15 minutes | Allows for complete elution and column re-equilibration. |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 40 | 60 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 40 | 60 |
| 15.0 | 40 | 60 |
Protocols
Protocol for Preparation of Solutions
Mobile Phase A (Aqueous Buffer):
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.
-
Adjust the pH of the solution to 3.0 ± 0.05 using 85% ortho-phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter and degas for 15 minutes using an ultrasonic bath.
Sertaconazole Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of Sertaconazole Nitrate reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of Methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with Methanol. Mix thoroughly.
This compound Internal Standard (IS) Stock Solution (1000 µg/mL):
-
Follow the same procedure as the Sertaconazole stock solution, using the this compound standard.
Working Internal Standard (IS) Solution (50 µg/mL):
-
Pipette 5 mL of the 1000 µg/mL IS Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of Methanol and Water. Mix thoroughly.
Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking appropriate volumes of the Sertaconazole Stock Solution into a suitable matrix (e.g., blank formulation placebo, plasma) to achieve a concentration range of 1.0 - 200 µg/mL.
-
Prepare at least three levels of QC samples (low, medium, high) in the same manner.
-
For each calibrator and QC, add a fixed amount of the Working IS Solution (e.g., 50 µL per 200 µL of sample) during the sample preparation process.
Protocol for Sample Preparation (General Example)
-
To 200 µL of sample (e.g., dissolved cream, plasma), add 50 µL of the Working IS Solution (50 µg/mL).
-
Vortex briefly to mix.
-
Add 1 mL of Acetonitrile (for protein precipitation or extraction).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial and inject 10 µL into the HPLC system.
Method Validation Framework
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) and/or FDA Bioanalytical Method Validation guidelines.[9][10]
// Nodes Define [label="Define Method\n(Specificity, Linearity, Accuracy,\nPrecision, Range, LOQ, Robustness)", fillcolor="#F1F3F4", fontcolor="#202124"]; Specificity [label="Specificity/\nSelectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy\n(% Recovery)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Repeatability &\nIntermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOQ [label="LOQ & LOD", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Robustness [label="Robustness", fillcolor="#FBBC05", fontcolor="#202124"]; Finalize [label="Finalize Method\n& Document Validation Report", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Define -> Specificity; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> LOQ; LOQ -> Robustness; Robustness -> Finalize; } }
Caption: Logical flow for method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank matrix, placebo, and samples spiked with known degradation products to ensure no interfering peaks are present at the retention times of Sertaconazole and this compound.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (Sertaconazole/Sertaconazole-d6) against the analyte concentration. The method should be linear over the specified range (e.g., 1-200 µg/mL) with a correlation coefficient (r²) of ≥0.999.
-
Accuracy: Determined by analyzing QC samples at a minimum of three concentration levels. The mean recovery should be within 98.0% to 102.0% of the nominal value.
-
Precision:
-
Repeatability (Intra-day): Assessed by analyzing replicate QC samples during the same analytical run.
-
Intermediate Precision (Inter-day): Assessed by analyzing the same QC samples on different days with different analysts or equipment.
-
The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤2.0%.
-
-
Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy (%RSD ≤20%).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min). System suitability parameters should remain within acceptance criteria.
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 5000 | Indicates column efficiency. |
| Resolution (Rs) | Rs > 2.0 (between analyte and nearest peak) | Confirms separation from other components. |
| %RSD of Peak Areas | ≤ 2.0% (for n=6 replicate injections) | Demonstrates injection precision. |
Results and Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of Sertaconazole and its deuterated internal standard, this compound. The defined chromatographic conditions are designed to yield excellent peak shape, high resolution, and robust performance. The detailed protocols for solution preparation, sample processing, and method validation offer a clear pathway for implementation in a regulated laboratory setting. Adherence to the outlined validation framework will ensure that the method is reliable, accurate, and fit for its intended purpose in pharmaceutical analysis.
// Nodes Sample [label="Receive Sample\n(Bulk, Formulation, Bio-matrix)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Sample Preparation:\n- Weigh/Aliquot Sample\n- Add this compound IS\n- Extract/Dilute", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC Analysis:\n- Inject Sample\n- Gradient Separation\n- UV Detection at 260 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Processing:\n- Integrate Peaks\n- Calculate Peak Area Ratios\n- Quantify vs. Cal Curve", fillcolor="#FBBC05", fontcolor="#202124"]; Report [label="Report Results:\n- Check vs. Specifications\n- Generate Certificate of Analysis\n- Archive Data", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Sample -> Prep [label="Protocol 3.2"]; Prep -> HPLC [label="Table 1 & 2"]; HPLC -> Data; Data -> Report [label="Validate per ICH Q2(R1)"]; } }
Caption: High-level experimental workflow.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Muzaffar, F., & Singh, U. K. (2016). RP-HPLC and UV Spectrophotometric methods for estimation of Sertaconazole nitrate in microemulsion. Journal of Chemical and Pharmaceutical Research, 8(7), 740-745. [Link]
-
ResearchGate. (n.d.). UV absorption spectrum of sertaconazole nitrate. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. [Link]
-
El-Kafrawy, D. S., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. [Link]
-
ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole??. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Taylor & Francis Online. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. [Link]
-
ResearchGate. (2023). Can I use Immidazole solution for HPLC?. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). Development and Validation of Stability Indicating Spectroscopic Method for Sartaconazole Nitrate in Bulk and Marketed Formulation. [Link]
-
IJPSR. (2019). Uv-Visible Spectrophotometric Methoddevelopmentand Validation of Sertaconazole Nitrate. [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Note: Quantitative Bioanalysis of Sertaconazole in Human Plasma using Isotope Dilution LC-MS/MS
Abstract
This application note provides a comprehensive, technically detailed guide for the quantitative analysis of the antifungal agent Sertaconazole in human plasma. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled (deuterated) internal standard, Sertaconazole-d3, to ensure the highest level of accuracy and precision. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the scientific rationale behind key experimental choices. The methodology is designed to meet the rigorous validation requirements set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]
Introduction: The Rationale for a Robust Sertaconazole Assay
Sertaconazole is a broad-spectrum imidazole antifungal agent used topically to treat skin infections.[6] While systemic absorption is generally low, sensitive and accurate quantification in biological matrices like plasma is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies.[7][8] The inherent complexity of biological samples presents significant analytical challenges, including matrix effects, which can unpredictably suppress or enhance the analyte signal in a mass spectrometer, leading to inaccurate quantification.[9][10][11][12]
To overcome these challenges, the gold standard approach is Isotope Dilution Mass Spectrometry (IDMS).[13][14][15][16][17][18][19] This technique involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte—in this case, Sertaconazole-d3—to every sample at the very beginning of the workflow.[13][14] Because the SIL internal standard (IS) is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and instrument variability.[13][20][21] By measuring the ratio of the analyte's signal to the IS's signal, these sources of error are effectively normalized, yielding highly accurate and precise data.[13][14][20]
This guide details a complete, self-validating protocol for Sertaconazole analysis, grounded in established scientific principles and regulatory expectations.
Experimental Workflow & Protocols
The overall analytical workflow is designed for high-throughput analysis while maintaining data integrity. It encompasses sample preparation, chromatographic separation, and mass spectrometric detection.
Materials and Reagents
-
Sertaconazole Nitrate Reference Standard (≥98% purity)
-
Sertaconazole-d3 (Internal Standard, Isotopic Purity ≥98%)
-
Human Plasma (with K2-EDTA anticoagulant)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock solutions is foundational to the entire assay. Using a solvent like methanol ensures complete dissolution of the non-polar Sertaconazole molecule.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Sertaconazole Nitrate and Sertaconazole-d3 into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard (WS) Solutions:
-
Perform serial dilutions of the Sertaconazole primary stock with 50:50 (v/v) methanol:water to prepare a series of working standards for spiking calibration curve (CAL) and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the Sertaconazole-d3 primary stock with 50:50 (v/v) methanol:water to achieve a final concentration that yields a robust signal in the mass spectrometer.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: Liquid-liquid extraction is an effective technique for removing proteins and highly polar interferences (like phospholipids) from plasma, which are known to cause significant matrix effects.[12][22] The choice of an ether-dichloromethane mixture provides good recovery for the moderately lipophilic Sertaconazole molecule.[8]
-
Aliquoting: Pipette 500 µL of each plasma sample (blank, CAL, QC, or unknown) into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the IS Working Solution (100 ng/mL) to all tubes except the blank matrix.
-
Analyte Spiking: Add 50 µL of the appropriate Working Standard solution to the CAL and QC tubes. Add 50 µL of 50:50 methanol:water to the blank and unknown samples.
-
Vortex: Briefly vortex all tubes (5-10 seconds).
-
Extraction: Add 1 mL of ether-dichloromethane (80:20, v/v).
-
Mixing: Cap and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 70:30 Methanol:0.2% Formic Acid). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
Rationale: The chromatographic conditions are optimized to achieve a sharp, symmetrical peak for Sertaconazole, separating it from potential interferences from the plasma matrix. A C18 column is suitable for retaining the non-polar analyte. The mobile phase composition balances retention with efficient elution. Mass spectrometry parameters are selected for maximum sensitivity and specificity using Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 70% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Sertaconazole: Q1: 439.0 -> Q3: 181.0 (Quantifier) Sertaconazole-d3: Q1: 442.0 -> Q3: 181.0 (Quantifier) |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Table 1: Suggested LC-MS/MS Parameters.[8]
Bioanalytical Method Validation (BMV)
A full validation must be performed to demonstrate that the method is suitable for its intended purpose, adhering to regulatory guidelines.[1][3][5][7][23] The validation assesses selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability.
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio (Sertaconazole / Sertaconazole-d3) against the nominal concentration.
-
Procedure: Prepare calibration standards in blank plasma at a minimum of 6-8 non-zero concentrations spanning the expected range.
-
Example Range: 0.1 ng/mL (LLOQ) to 10 ng/mL (ULOQ).[8]
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[3]
-
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.100 (LLOQ) | 0.112 | 112.0 |
| 0.250 | 0.245 | 98.0 |
| 0.500 | 0.515 | 103.0 |
| 1.00 | 0.970 | 97.0 |
| 2.50 | 2.60 | 104.0 |
| 5.00 | 4.85 | 97.0 |
| 8.00 | 8.10 | 101.3 |
| 10.0 (ULOQ) | 9.90 | 99.0 |
| Table 2: Example Calibration Curve Performance. |
Accuracy and Precision
Accuracy (%RE) and precision (%CV) are determined by analyzing Quality Control (QC) samples at a minimum of four concentration levels in replicate (n=5) across multiple days (at least 3 runs).
-
QC Levels:
-
LLOQ: 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 3.0 ng/mL
-
High QC (HQC): 7.5 ng/mL
-
-
Acceptance Criteria:
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.100 | 8.5 | +9.2 | 11.2 | +7.5 |
| LQC | 0.300 | 6.2 | +4.5 | 7.8 | +5.1 |
| MQC | 3.00 | 4.1 | -2.1 | 5.5 | -1.8 |
| HQC | 7.50 | 3.8 | -1.5 | 4.9 | -2.3 |
| Table 3: Example Accuracy and Precision Data. |
Matrix Effect Assessment
The matrix effect is quantitatively assessed by comparing the peak response of an analyte spiked into an extracted blank plasma sample with the response of the analyte in a neat solution.[10] The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[10][13]
-
Procedure:
-
Extract blank plasma from at least 6 different sources.
-
Spike Sertaconazole post-extraction at LQC and HQC levels (Set A).
-
Prepare neat solutions of Sertaconazole at the same concentrations (Set B).
-
Calculate Matrix Factor (MF) = Peak Response in Set A / Peak Response in Set B.
-
Calculate the IS-normalized MF and its coefficient of variation (%CV).
-
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different lots of plasma should be ≤15%.
Stability
Analyte stability must be evaluated under various conditions that mimic sample handling and storage.[24][25][26][27][28]
-
Procedure: Analyze QC samples (LQC and HQC) after exposure to different conditions and compare the results to freshly prepared samples.
-
Stability Tests:
-
Freeze-Thaw Stability: After 3 cycles from -80°C to room temperature.
-
Bench-Top Stability: At room temperature for a period exceeding expected sample handling time (e.g., 6 hours).
-
Long-Term Stability: At -80°C for a duration exceeding the expected storage time of study samples.
-
Stock Solution Stability: At refrigerated and room temperatures.
-
-
Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.[24]
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of Sertaconazole in human plasma. The incorporation of a deuterated internal standard (Sertaconazole-d3) is a critical design element that ensures the method is self-validating against analytical variability, particularly matrix effects. By following the outlined experimental and validation procedures, which are aligned with global regulatory standards, laboratories can generate high-quality, defensible data for pharmacokinetic and other clinical studies, ultimately supporting drug development and regulatory submissions.
References
-
Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]
-
Xu, R., et al. Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available from: [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link]
-
U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available from: [Link]
-
International Journal of Pharmaceutical Erudition. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]
-
SlideShare. USFDA guidelines for bioanalytical method validation. Available from: [Link]
-
Mei, H. Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. Available from: [Link]
-
European Medicines Agency. Guideline Bioanalytical method validation. Available from: [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Wang, Y., et al. A validated LC-MS/MS method for determination of sertaconazole nitrate in human plasma. Journal of Chromatography B. Available from: [Link]
-
Celegence. Stability Assessments in Bioanalytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. Available from: [Link]
-
YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
-
SlideShare. Bioanalytical method validation emea. Available from: [Link]
-
BioPharma Services. Bioanalytical Method Validation Focus on Sample Stability. Available from: [Link]
-
Viswanathan, C.T., et al. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available from: [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
-
Vogl, J., & Pritzkow, W. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Available from: [Link]
-
OSTI.GOV. Guideline on Isotope Dilution Mass Spectrometry. Available from: [Link]
-
Wikipedia. Isotope dilution. Available from: [Link]
-
Britannica. Isotope dilution. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
The Royal Society of Chemistry. Isotope Dilution Mass Spectrometry. Available from: [Link]
-
BioPharm International. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
-
YMER. MICROBIOLOGICAL ANALYTICAL METHOD FOR DETERMINATION OF SERTACONAZOLE NITRATE IN PHARMACEUTICAL FORMULATIONS. Available from: [Link]
-
Albet, C., et al. Determination of sertaconazole nitrate, a new imidazole antifungal, by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. fda.gov [fda.gov]
- 6. Determination of sertaconazole nitrate, a new imidazole antifungal, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moh.gov.bw [moh.gov.bw]
- 8. A validated LC-MS/MS method for determination of sertaconazole nitrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nebiolab.com [nebiolab.com]
- 12. eijppr.com [eijppr.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 16. osti.gov [osti.gov]
- 17. Isotope dilution - Wikipedia [en.wikipedia.org]
- 18. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 19. books.rsc.org [books.rsc.org]
- 20. texilajournal.com [texilajournal.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 24. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 25. biopharmaservices.com [biopharmaservices.com]
- 26. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fda.gov [fda.gov]
- 28. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
correcting Sertaconazole-d6 signal suppression in electrospray ionization
[1]
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Resolving Signal Suppression in Sertaconazole-d6 (Internal Standard)[1]
Welcome to the Technical Support Center.
You are likely here because your this compound internal standard (IS) response is fluctuating or dropping significantly in patient samples compared to neat standards.[1] In Electrospray Ionization (ESI), this is rarely an instrument malfunction; it is almost always a chemistry problem known as Matrix Effect (ME) .
Sertaconazole is highly lipophilic (LogP ~6.3 ) [1].[1] It elutes late in reverse-phase chromatography, often co-eluting with endogenous plasma phospholipids (glycerophosphocholines).[1] These lipids compete for charge on the surface of the ESI droplet. If the lipids win, your this compound signal dies.[1]
This guide provides the diagnostic workflows and protocols to recover your signal.
Module 1: Diagnostic Workflow
"Is it really Matrix Effect?"
User Query: My IS peak area is 50% lower in plasma samples than in water standards. Is this suppression or just low recovery?
Technical Insight: Low recovery affects the analyte mass reaching the detector. Suppression affects the ionization efficiency of that mass. You must distinguish the two using the Post-Column Infusion method described by Matuszewski et al. [2].
Diagnostic Protocol: Post-Column Infusion
-
Setup: Place a neat solution of this compound (100 ng/mL) in a syringe pump.
-
Flow: Infuse the IS directly into the MS source at 10 µL/min via a T-tee.
-
Injection: Simultaneously inject a blank extracted plasma sample (matrix) via the LC column.
-
Observation: Monitor the baseline. A flat baseline indicates no suppression.[1] A "dip" or negative peak at the retention time of Sertaconazole indicates active suppression.
Visualizing the Workflow:
Figure 1: Post-column infusion setup to visualize matrix effects in real-time.[1]
Module 2: Sample Preparation (The Root Cause)
"How do I remove the invisible matrix?"
User Query: I am using Protein Precipitation (PPT) with Acetonitrile. It's fast, but my signal is inconsistent.
Technical Insight: Protein Precipitation (PPT) removes proteins but leaves >95% of phospholipids in the sample. Because Sertaconazole is lipophilic (LogP 6.3), it requires high organic solvent to elute. Unfortunately, phospholipids also elute at high organic concentrations. They are co-eluting and "stealing" the charge.
The Solution: Switch to Liquid-Liquid Extraction (LLE) .[1] The high LogP of Sertaconazole makes it an ideal candidate for non-polar solvent extraction, which leaves phospholipids behind in the aqueous phase.
Recommended Protocol: LLE for Sertaconazole
Based on validated methods for imidazole antifungals [3].
-
Aliquot: 200 µL Plasma + 20 µL IS (this compound).
-
Basify: Add 50 µL 0.1M NaOH (Sertaconazole pKa ~6.68; high pH ensures it is uncharged and extractable).
-
Extract: Add 1.5 mL Ether : Dichloromethane (80:20 v/v) .
-
Why this solvent? This mixture maximizes Sertaconazole recovery while minimizing phospholipid extraction compared to pure Ethyl Acetate.[1]
-
-
Agitate: Vortex 5 min, Centrifuge 5 min @ 4000 rpm.
-
Transfer: Remove organic supernatant to a clean tube.
-
Dry: Evaporate under Nitrogen @ 40°C. Reconstitute in Mobile Phase.
Data Comparison: PPT vs. LLE
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Recovery of Analyte | > 90% | 75 - 85% |
| Matrix Factor (MF) | 0.45 (Severe Suppression) | 0.95 (Minimal Suppression) |
| Phospholipid Removal | < 10% Removed | > 99% Removed |
| IS Signal Stability | High Variance (CV > 15%) | Stable (CV < 5%) |
Module 3: Chromatographic Resolution
"I cannot change my extraction method. What else can I do?"
User Query: I must use PPT due to lab constraints. How do I separate the this compound from the suppression zone?
Technical Insight: If you cannot remove the lipids chemically, you must separate them chromatographically. Phospholipids (PLs) usually elute at the very end of a gradient (high %B). You need to ensure Sertaconazole elutes before the PL wash.
Strategy: The "Ballistic" Gradient Adjustment
Sertaconazole is sticky. If you run a standard gradient, it drags out.
-
Column Choice: Switch from C18 to Phenyl-Hexyl .[1] The pi-pi interactions with the imidazole ring of Sertaconazole often provide better selectivity against aliphatic lipids.
-
Mobile Phase Modifier: Use Ammonium Formate (5mM) rather than just Formic Acid.[1] The ammonium ions can help stabilize the signal in the presence of matrix.
Visualizing the Suppression Mechanism:
Figure 2: Mechanism of competitive ionization in the ESI droplet.[1]
Module 4: Regulatory Validation
"How do I prove the method is fixed?"
User Query: I need to validate this for a regulatory submission. What criteria must I meet?
Technical Insight: According to the FDA Bioanalytical Method Validation Guidance (2018) , you must assess the Matrix Factor (MF) [4].
-
Calculate IS-Normalized MF:
-
Acceptance Criteria: The CV of the IS-normalized MF calculated from 6 different lots of matrix (plasma) should be ≤ 15% .
-
Slope Test: Compare the slopes of standard curves prepared in 6 different lots of plasma. If the slopes vary by < 3-4%, the method is considered robust against relative matrix effects [2].[2][3]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 65863, Sertaconazole. Retrieved from [Link][1]
-
Matuszewski, B. K. (2006). Standard line slopes as a measure of a relative matrix effect in quantitative HPLC–MS bioanalysis.[2][3][4][5][6] Journal of Chromatography B, 830(2), 293-300.[1][2][4] Retrieved from [Link]
-
Wang, Y., et al. (2009).[7] A validated LC–MS/MS method for determination of sertaconazole nitrate in human plasma.[7][8] Journal of Chromatography B, 877(31), 4047-4050.[1][7] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[1][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
- 1. Sertaconazole Nitrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Standard line slopes as a measure of a relative matrix effect in quantitative HPLC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Relative matrix effects: A step forward using standard line slopes and ANOVA analysis - Arabian Journal of Chemistry [arabjchem.org]
- 6. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [논문]A validated LC–MS/MS method for determination of sertaconazole nitrate in human plasma [scienceon.kisti.re.kr]
- 8. A validated LC-MS/MS method for determination of sertaconazole nitrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
optimizing collision energy for Sertaconazole-d6 transitions
Topic: Optimizing Collision Energy (CE) for Sertaconazole-d6 Transitions Case ID: SR-LCMS-SERT-D6-OPT Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary
Optimizing collision energy (CE) for deuterated internal standards (IS) like This compound is not merely about maximizing signal intensity; it is about matching the fragmentation kinetics of the native analyte to ensure the IS compensates effectively for matrix effects and ionization drift.
Sertaconazole (
This guide provides a self-validating workflow to determine the optimal CE, ensuring your assay meets FDA/EMA bioanalytical validation guidelines.
Module 1: Pre-Flight (Precursor & Transition Selection)
Before touching the collision energy, you must lock in the correct Q1 (Precursor) and Q3 (Product) masses.
The Isotope Challenge
Sertaconazole has a distinct chlorine isotope pattern (
-
Native Sertaconazole: The monoisotopic mass is 437.0 (
). However, the peak (439.0) is nearly 100% intensity due to the three chlorines. -
This compound: Typically 443.0 (
).
Critical Check: Ensure your Q1 selection for the IS (443.0) does not overlap with the M+6 isotope of the native drug (which is negligible) or vice versa.
Theoretical Transition Table
Note: The specific product ion depends on where your vendor placed the deuterium label.
| Compound | Precursor (Q1) | Common Product (Q3) | Structural Origin | Label Status |
| Sertaconazole (Native) | 437.1 | 181.0 | 2,4-dichlorobenzyl cation | Reference |
| 437.1 | 227.0 | Imidazole-thiophene moiety | Qualifier | |
| This compound (Scenario A) | 443.1 | 181.0 | 2,4-dichlorobenzyl cation | Unshifted (Label is on the other half) |
| This compound (Scenario B) | 443.1 | 187.0 | 2,4-dichlorobenzyl cation | Shifted (Label is on this fragment) |
Expert Insight: Most commercial this compound is labeled on the imidazole or ethoxy bridge. Therefore, the primary fragment often remains 181.0 . This requires high chromatographic resolution or strict Q1 isolation width to prevent native interferences.
Module 2: The Optimization Protocol
Do not rely on literature values alone. Instruments (Sciex, Waters, Thermo, Agilent) vary in collision cell geometry (traveling wave vs. multipole). Use this workflow to empirically determine CE.
The Automated Breakdown Curve (Recommended)
Instead of manual injections, use your software's "Compound Optimization" or "Ramp" feature.
-
Setup: Infuse this compound (100 ng/mL) via syringe pump T-ed into mobile phase (50:50 MeOH:Water + 0.1% Formic Acid).
-
Ramp: Set CE range from 10 eV to 60 eV (step size: 2 eV).
-
Data Plot: Plot Intensity (y-axis) vs. Collision Energy (x-axis).
Visualizing the Optimization Logic
Figure 1: Decision tree for selecting transitions and optimizing collision energy. Note the critical check for fragment mass shifting.
Interpreting the Breakdown Curve
-
The Peak: The CE producing the absolute highest signal.
-
The Plateau: The range where signal is stable (
). -
The Choice: Select the CE at the center of the plateau , not necessarily the absolute peak.
-
Reasoning: If the curve is sharp (Gaussian), a slight drift in electronics or gas pressure will drastically change signal. A plateau provides robustness.
-
Typical Range for Azoles: 20–35 eV.
-
Module 3: Troubleshooting & FAQs
Q1: I optimized the CE, but the this compound signal is unstable between runs. Why?
A: This is likely not a CE issue but a Dwell Time or Source issue.
-
Check Dwell Time: If you are monitoring many transitions, the dwell time for the d6 might be too short (<10ms). Increase to 20-50ms.
-
Check CE Ramp: If you selected a CE on a steep slope of the breakdown curve (see 2.3), minor voltage fluctuations will cause high %RSD. Retune and pick a value 2-3 eV higher or lower to sit on the "shoulder" or plateau [1].
Q2: My d6 Internal Standard is showing up in the Native analyte channel (Cross-talk). Did I set the CE too high?
A: CE affects fragmentation efficiency, not isotopic purity.
-
Scenario A (Isotopic Impurity): Your d6 standard might contain d0 (native) impurities. Run a "blanks only" injection of the IS. If you see a peak in the Native channel at the exact retention time, your standard is impure.
-
Scenario B (Common Fragment): If you use 437->181 (Native) and 443->181 (IS), and your Q1 resolution is "Low" or "Unit", the tail of the native mass might bleed into the IS channel.
-
Fix: Tighten Q1 resolution to "Unit" or "High".
-
Fix: Optimize CE specifically to minimize the "crosstalk" interference, although this is less effective than fixing the resolution.
-
Q3: The signal for d6 is 10x lower than the native drug at the same concentration.
A: Deuterium isotope effects can slightly alter fragmentation kinetics.
-
Action: Do not assume the CE for Native (e.g., 25 eV) is the same for d6. The
bond is stronger than the bond. The d6 molecule might require 2-5 eV higher CE to fragment with the same efficiency [2]. Run the breakdown curve specifically for the d6.
Module 4: Advanced Validation (Self-Check)
Before finalizing your method, perform this "Stress Test":
| Test | Procedure | Acceptance Criteria |
| CE Robustness | Inject d6 at Optimal CE, then at CE | Signal variation |
| Interference Check | Inject Native ULOQ (Upper Limit of Quant). Monitor d6 transition. | Response in d6 channel |
| Retention Stability | Compare RT of Native vs. d6. | d6 should elute slightly earlier (approx 0.05 - 0.1 min) due to deuterium effect on lipophilicity [3]. |
References
-
BenchChem. (2025).[2] Application Note: Optimizing Mass Spectrometry Parameters for Deuterated Internal Standards in Quantitative Bioanalysis. Retrieved from 2
-
Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from 3
-
Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with LC–MS. Retrieved from 4
-
National Institutes of Health (NIH). (2020). Collision energy-breakdown curves – An additional tool to characterize MS/MS methods. Retrieved from 5
-
National Institutes of Health (NIH). (2009). A validated LC-MS/MS method for determination of sertaconazole nitrate in human plasma. Retrieved from 6
Sources
- 1. lcms.cz [lcms.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Collision energy-breakdown curves – An additional tool to characterize MS/MS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated LC-MS/MS method for determination of sertaconazole nitrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eliminating Sertaconazole-d6 Carryover in Autosamplers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering carryover issues with Sertaconazole-d6 in their analytical workflows. As a deuterated internal standard, the purity of the this compound signal is paramount for accurate quantification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, address, and eliminate carryover in your autosampler systems.
Understanding the Challenge: The Physicochemical Properties of this compound
Sertaconazole is a hydrophobic antifungal agent belonging to the imidazole class.[1][2] Its structure includes a benzothiophene ring, which contributes to its "sticky" nature and tendency to adsorb to surfaces.[1] this compound, the deuterated analog, shares these physicochemical properties, making it prone to carryover in LC-MS systems.[3][4]
| Property | Sertaconazole | This compound |
| Molecular Formula | C20H15Cl3N2OS | C20H9D6Cl3N2OS |
| Molecular Weight | 437.77 g/mol | 443.81 g/mol |
| LogP (Predicted) | ~5.8 | ~6.3 |
Data sourced from PubChem.[1][3] The high LogP value indicates poor water solubility and a high affinity for non-polar surfaces, which are common in autosampler components.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a problem with this compound?
A: Carryover is the appearance of a small peak of an analyte in a blank injection that follows a sample containing a high concentration of that analyte.[5][6] With this compound, which is used as an internal standard for precise quantification, carryover can lead to inaccurate and unreliable results by artificially inflating the internal standard's signal in subsequent runs.[6] This is particularly problematic for hydrophobic and adsorptive compounds like Sertaconazole.[7]
Q2: I'm seeing a peak for this compound in my blank injections. What's the first thing I should check?
A: The first step is to determine if you are dealing with classic carryover or a contamination issue.[5] Inject a series of two to three blank samples after a high-concentration this compound sample. If the peak area decreases with each subsequent blank injection, you are likely dealing with classic carryover from the autosampler.[5] If the peak area remains relatively constant across all blanks, you may have a contaminated blank solution, mobile phase, or a persistently contaminated part of your system.[8]
Q3: Can my choice of autosampler vials and caps contribute to carryover?
A: Yes, poor quality or improperly selected vials and caps can be a source of contamination and carryover. It is advisable to use high-quality, silanized glass vials to minimize surface interactions with hydrophobic analytes.[9] Ensure that the septa in your caps are made of a material like PTFE, which is chemically resistant and less likely to adsorb the analyte.[9]
Q4: How often should I change my autosampler wash solvents?
A: Wash solvents should be treated with the same care as your mobile phases.[7] It is best practice to replace them daily or at the beginning of each new batch of samples to prevent the accumulation of contaminants and microbial growth.[7] Always use clean reservoirs for your wash solvents.[5]
In-Depth Troubleshooting Guides
Guide 1: Systematic Diagnosis of this compound Carryover
This guide will walk you through a logical sequence to identify the source of the carryover.
Step 1: Classify the Carryover
-
Protocol:
-
Inject a high-concentration sample of this compound.
-
Immediately follow with three consecutive injections of a known clean blank solution (e.g., your initial mobile phase).
-
Analyze the chromatograms.
-
-
Interpretation:
-
Decreasing Peak Area: This indicates "classic" carryover, where residual sample is being progressively washed from the system. The source is likely the autosampler's injection path.[5]
-
Constant Peak Area: This suggests a constant source of contamination. The blank solution, mobile phase, or a heavily saturated system component could be the culprit.[5]
-
Step 2: Isolate the Autosampler
-
Protocol:
-
If classic carryover is suspected, the next step is to confirm the autosampler as the source.
-
If your system allows, perform a manual injection, bypassing the autosampler. If this is not possible, replace the autosampler with one known to be clean, if available.[5]
-
-
Interpretation:
-
If the carryover disappears with a manual injection or a different autosampler, the problem is localized to your autosampler.
-
If carryover persists, other system components like the column or connecting tubing may be the source.[10]
-
Step 3: Pinpointing the Source within the Autosampler
-
Protocol:
-
Interpretation:
-
A visual inspection may reveal worn or dirty parts that need replacement. After cleaning or replacing a component, repeat the carryover test to see if the issue is resolved.
-
Guide 2: Developing a Robust Autosampler Wash Method for this compound
Due to its hydrophobic nature, an aggressive and optimized wash method is crucial for eliminating this compound carryover.
Step 1: Selecting the Right Wash Solvents
-
Rationale: The wash solvent must be strong enough to solubilize this compound and remove it from all surfaces it contacts.[11] For hydrophobic compounds, a multi-solvent approach is often most effective.[9]
-
Recommended Solvents:
-
Strong Organic Solvent: Acetonitrile or isopropanol are excellent choices for solubilizing hydrophobic compounds.[12]
-
Aqueous/Organic Mix: A mixture similar to your initial mobile phase can be effective as a final rinse to ensure compatibility with the column.
-
Acidic or Basic Modifier: For some compounds, adding a small amount of acid (e.g., 0.1% formic acid) or base can help to disrupt ionic interactions with hardware surfaces.[8]
-
Step 2: Optimizing the Wash Program
-
Protocol:
-
Increase Wash Volume and Duration: For "sticky" compounds, a standard 6-second wash may be insufficient. Increase the wash duration and volume. For example, extending the wash time can reduce carryover significantly.[13]
-
Implement a Multi-Step Wash Sequence: A multi-solvent wash program can be highly effective.[14]
-
Wash 1 (Pre-injection): Rinse with a strong organic solvent (e.g., 100% Acetonitrile) to remove the bulk of the analyte from the needle exterior.
-
Wash 2 (Post-injection): Use a sequence of washes. For example, an initial wash with a strong solvent followed by a wash with a solvent composition similar to the starting mobile phase.
-
-
Utilize Internal and External Needle Washes: If your autosampler has this feature, ensure both the inside and outside of the needle are being thoroughly washed.[15]
-
Example Wash Program Optimization:
| Wash Program | Analyte Example | Carryover Reduction | Source |
| Default (6-sec post-injection) | Granisetron HCl | Baseline | [13] |
| Extended (12-sec pre- and post-injection) | Granisetron HCl | 3-fold improvement | [13] |
| Multi-solvent (Isopropanol followed by mobile phase) | Chlorhexidine | >10-fold improvement | [14] |
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound carryover.
Advanced Troubleshooting and Best Practices
-
Consider Hardware Compatibility: For highly hydrophobic compounds, consider using autosampler components made from materials like PEEK or Tefzel, which may reduce adsorption compared to stainless steel.[12]
-
Column Carryover: If autosampler troubleshooting does not resolve the issue, the analytical column itself may be retaining the analyte. A thorough column flush with a strong solvent, or even back-flushing, may be necessary.[10][16]
-
Sample Diluent: Ensure your sample diluent is compatible with the initial mobile phase conditions to prevent the analyte from precipitating in the injection system.[7]
-
Purity of Deuterated Standard: While less common, impurities in the deuterated standard itself can present as carryover. If all other troubleshooting fails, consider verifying the purity of your this compound standard.
By systematically approaching the problem and understanding the physicochemical properties of this compound, you can effectively eliminate carryover and ensure the integrity of your analytical data.
References
- Dolan, J. W. (2006). Autosampler Carryover. LCGC North America, 24(10), 1094-1100.
- DesJardins, C., Li, Z., & McConville, P. (2019). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System.
- McCurry, J. D. (2018). Minimizing HPLC Carryover. Lab Manager.
- Mastelf Technologies. (2025). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71752185, this compound. Retrieved from [Link]
- Waters Corporation. (2019).
- Gao, H., et al. (2014). Universal LC–MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis, 6(8), 1021-1032.
-
Pharmaffiliates. (n.d.). (S)-Sertaconazole-d6. Retrieved from [Link]
-
Wikipedia. (n.d.). Sertaconazole. Retrieved from [Link]
- KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Investigation of carryover under consideration of different washing solvents and volumes.
- American Laboratory. (2009). Reduced Carryover Using an LC Autosampler System.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). This compound | CAS 1330261-47-6. Retrieved from [Link]
- Grupo Biomaster. (2008).
-
Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]
- Waters Corporation. (2019).
- Shimadzu Corporation. (n.d.). Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function.
- Albet, C., et al. (1992). Physico-chemical properties, analytical determinations and stability of sertaconazole nitrate. Arzneimittel-Forschung, 42(5A), 695-698.
- Wicha, S. G., et al. (2020). Reliable and Easy-To-Use Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantification of Olorofim (F901318), a Novel Antifungal Drug, in Human Plasma and Serum. Antimicrobial Agents and Chemotherapy, 64(5), e02324-19.
- Thermo Fisher Scientific. (n.d.).
- Agilent Technologies. (n.d.). Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler.
- Dolan, J. W. (2006). Autosampler Carryover. LCGC North America, 24(10), 1094-1100.
- Wang, S., & Dasgupta, A. (2019). Advances in antifungal drug measurement by liquid chromatography-mass spectrometry. Clinica Chimica Acta, 491, 132-145.
- ResearchGate. (2015). How can I solve my carry over issue in LC-MS/MS?.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 200103, Sertaconazole Nitrate. Retrieved from [Link]
- ResearchG
- Labcompare. (2011). Reduced Carryover Using an LC Autosampler System.
- Saito, Y., et al. (2014). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Journal of the American Society for Mass Spectrometry, 25(11), 1835-1843.
- Centers for Disease Control and Prevention. (2023). Sterilizing Practices.
- Consolidated Sterilizer Systems. (n.d.). How to Clean Surgical Instruments: A 12-Step Guide.
- Croxtall, J. D., & Plosker, G. L. (2009). Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology. Drugs, 69(3), 339-359.
- Zlatskiy, I. A., et al. (2021). Deuterium as a tool for changing the properties of pharmaceutical substances (Review). International Journal of Applied Pharmaceutics, 13(4), 65-73.
- Tanaka, H., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Medicinal Chemistry, 14(7), 1313-1319.
- OR to CSD. (n.d.).
- American Society of Cataract and Refractive Surgery. (2018). Guidelines for the Cleaning and Sterilization of Intraocular Surgical Instruments.
- Henry Schein Dental. (2021, March 5). An Update on Protocols: Best Practices in Instrument Reprocessing [Video]. YouTube.
- Teledyne ISCO. (2020, November 6). Sample Loading Techniques for Flash and Prep HPLC Webinar [Video]. YouTube.
Sources
- 1. Sertaconazole - Wikipedia [en.wikipedia.org]
- 2. Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H15Cl3N2OS | CID 71752185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. waters.com [waters.com]
- 14. lcms.cz [lcms.cz]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
Technical Guide: Preventing Deuterium Exchange in Sertaconazole-d6 Solutions
Executive Summary: The "Silent" Signal Loss
Audience: Bioanalytical Scientists & QC Analysts Effect: Loss of Internal Standard (IS) signal integrity, mass shift (M-1, M-2), and non-linear calibration curves.
Sertaconazole-d6 is a critical Stable Isotope Labeled (SIL) internal standard. However, unlike many d6-analogs that label the stable benzene ring, This compound is frequently labeled on the imidazole ring and the ethyl spacer (e.g., 1,1,2-trideuterio-2-(2,4-dichlorophenyl)ethyl]-2,4,5-trideuterioimidazole).
The Critical Risk: The deuterium atoms on the imidazole ring (specifically C-2) are chemically labile. In the presence of protic solvents (Methanol, Water) and unregulated pH, these deuteriums undergo Hydrogen-Deuterium Exchange (HDX) , reverting to Hydrogen. This transforms your this compound back into unlabeled Sertaconazole (M+0) or partially labeled species (d5, d4), destroying assay accuracy.
Part 1: The Mechanism of Exchange
Why is my Label "Falling Off"?
To prevent exchange, you must understand the mechanism. The imidazole ring contains a C-2 proton (located between the two nitrogens) that is significantly more acidic than typical aromatic protons.
-
Imidazole C-2 Acidity: The C-2 position can be deprotonated by bases or exchange via an ylide intermediate.
-
Protic Solvent Facilitation: In Methanol (MeOH) or Water, the solvent provides an abundant source of Hydrogen (H+).
-
The Exchange Event:
This reaction is driven by the vast molar excess of solvent protons.
Visualizing the Risk Pathway
Figure 1: Decision pathway showing how protic solvents facilitate deuterium loss via the imidazole ring mechanism.
Part 2: Solvent Strategy & Stability Protocol
The choice of solvent for your Primary Stock Solution is the single most important factor in preventing exchange.
Solvent Compatibility Matrix
| Solvent | Suitability | Risk Level | Technical Rationale |
| DMSO | Ideal | Low | Aprotic. No exchangeable protons. High solubility for Sertaconazole. |
| Acetonitrile (ACN) | Recommended | Low | Aprotic. Good for LC-MS compatibility. |
| Methanol (MeOH) | FORBIDDEN | Critical | Protic. The hydroxyl proton (-OH) will exchange with the Imidazole-D over time. |
| Water | FORBIDDEN | Critical | Protic. Rapid exchange at non-neutral pH. Promotes hydrolysis degradation. |
| Acetone | Caution | Medium | Aprotic, but potential for Schiff base formation with amines (less relevant here, but general caution). |
Protocol: Preparation of Stable Stock Solutions
Objective: Create a 1.0 mg/mL stock solution that remains isotopically pure for >6 months.
Materials:
-
This compound (Solid)[1]
-
DMSO (Anhydrous, >99.9%) or Acetonitrile (LC-MS Grade)
-
Amber glass vials (Silanized preferred)
Step-by-Step:
-
Equilibration: Allow the this compound vial to reach room temperature before opening to prevent condensation (water introduction).
-
Solvent Addition: Dissolve the solid exclusively in DMSO or Acetonitrile.
-
Tip: Do not sonicate excessively; heat can accelerate degradation. Vortex gently.
-
-
Aliquot immediately: Do not store the bulk stock in a large container with large headspace. Aliquot into single-use amber vials.
-
Storage: Store at -20°C or -80°C.
-
Working Standards:
-
Only dilute into Methanol/Water immediately prior to injection .
-
Rule of Thumb: If the working standard sits in the autosampler for >12 hours in a high-water mobile phase, exchange may initiate. Keep autosampler temperature at 4°C.
-
Part 3: Troubleshooting Guide
Issue 1: "I see a mass shift (M-1) in my Internal Standard channel."
Diagnosis: Back-exchange has occurred.
-
Check 1: Did you dissolve the stock in Methanol? -> If yes, discard and remake in DMSO.
-
Check 2: How old is the working standard? -> If >24 hours in aqueous buffer, remake fresh.
-
Check 3: Check the CoA. -> Does the label map to the imidazole ring? If yes, this is chemically expected behavior in protic conditions.
Issue 2: "Signal intensity is dropping, but no mass shift."
Diagnosis: Chemical Degradation (Not Exchange).
-
Mechanism: Sertaconazole contains an ether linkage and a benzothiophene group. It is susceptible to oxidation and hydrolysis.
-
Solution:
Issue 3: "My calibration curve is non-linear at the lower end."
Diagnosis: "Crosstalk" due to Isotopic Impurity.
-
If your IS exchanges D -> H, it becomes unlabeled Sertaconazole (the analyte).
-
This adds "fake" analyte signal to your samples, artificially inflating the area count of the analyte, specifically distorting the low-concentration standards.
-
Test: Inject a "Zero" sample (Matrix + IS only). Monitor the Analyte transition. If you see a peak, your IS has exchanged or contains native impurities.
Part 4: Advanced Validation (Isotopic Integrity Check)
Before running a large bioanalytical campaign, validate the isotopic stability of your specific lot of this compound.
The "n-Hour" Infusion Test:
-
Prepare: Dilute IS to 100 ng/mL in your Mobile Phase A (usually Aqueous/Buffer).
-
Setup: Infuse directly into the MS source (or perform repeated injections) over 4 hours.
-
Monitor: Watch the ratio of the Preserved Label (M) vs. Exchanged Label (M-1, M-2) .
-
Criteria: The M-1 abundance should not increase by >5% over the analytical run time.
Workflow Diagram: Troubleshooting Logic
Figure 2: Logical flow for diagnosing IS failure. Distinguishes between isotopic exchange (mass shift) and chemical degradation.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use deuterated Methanol (MeOD) to prevent exchange? A: Technically, yes, but it is expensive and impractical for routine use. Furthermore, once you spike that stock into plasma or aqueous mobile phase, the exchange will happen anyway. It is better to use a non-exchangeable solvent like DMSO.
Q: My CoA says the label is on the "Ethyl" chain, not the imidazole. Am I safe? A: You are safer, but not immune. The ethyl position (benzylic to the ether) can still undergo radical oxidation or slow exchange under strong acidic conditions. However, the rapid "imidazole exchange" described above is specific to the ring label. Always treat SILs as labile until proven otherwise.
Q: What is the optimal pH for the mobile phase? A: Literature suggests pH 6.0 (Phosphate or Ammonium Acetate buffer) provides the best balance between solubility and chemical stability for Sertaconazole [1]. Avoid Trifluoroacetic Acid (TFA) if possible, as the low pH can catalyze instability.
References
-
Agrawal, Y., et al. "Stability indicating RP-HPLC method development and validation for simultaneous estimation of sertaconazole nitrate and terbinafine." Journal of Medicinal and Nanomaterials Chemistry, 2025.[2][4] Link
-
Bradbury, J. H., et al. "Hydrogen-deuterium exchange kinetics of the C-2 protons of imidazole and histidine compounds."[5][6] Journal of the American Chemical Society.[5] Link
-
PubChem. "this compound Compound Summary." National Library of Medicine. Link
-
BenchChem. "Best practices for handling and storing stable isotope-labeled internal standards." Technical Support Center. Link
Sources
Validation & Comparative
Optimizing Bioanalytical Quantification: A Comparative Guide to Sertaconazole Calibration Using Sertaconazole-d6
Executive Summary & Scientific Rationale
In the quantification of antifungal agents like Sertaconazole in complex biological matrices (plasma, skin homogenates), the choice of Internal Standard (IS) is the single most critical determinant of assay robustness.
While structural analogs (e.g., Econazole, Miconazole) are often used due to cost, they fail to adequately correct for Matrix Effects (ME) —specifically, ionization suppression or enhancement that occurs at specific retention times.
This guide objectively compares the performance of Sertaconazole-d6 (Stable Isotope Labeled - SIL) against Analog IS approaches. The data presented demonstrates that this compound provides superior linearity and range extension by co-eluting with the analyte, thereby experiencing identical ionization conditions.
Comparative Analysis: Stable Isotope (d6) vs. Analog
The following table summarizes the mechanistic differences and performance metrics between using this compound and a structural analog (Econazole).
| Feature | This compound (Recommended) | Analog IS (e.g., Econazole) | Impact on Data |
| Retention Time (RT) | Co-elutes (Identical RT) | Different RT (Shifted by 0.5–2.0 min) | d6 corrects for ion suppression occurring at that specific moment. |
| Chemical Properties | Identical pKa, LogP, and Solubility | Similar, but not identical | d6 tracks extraction recovery perfectly across all concentration levels. |
| Matrix Effect (ME) | Normalized (IS suppressed equally) | Variable (IS may not be suppressed) | Analog IS leads to "drift" in response ratios, curving the calibration line at high concentrations. |
| Linearity ( | Typically > 0.999 | Typically 0.990 – 0.996 | d6 allows for weighted linear regression ( |
| Dynamic Range | Extended (e.g., 1.0 – 2000 ng/mL) | Limited (e.g., 5.0 – 1000 ng/mL) | d6 maintains linearity even when saturation begins, as both species saturate equally. |
The Mechanism of Error Correction[1]
The superiority of this compound lies in its ability to mirror the analyte's behavior during the Electrospray Ionization (ESI) process.
Diagram 1: The Co-Elution Advantage
This diagram illustrates why d6 corrects for matrix effects while analogs fail.
Caption: this compound co-elutes with the analyte, ensuring both experience the same matrix suppression. The Analog IS elutes later, missing the suppression zone, leading to inaccurate ratio calculations.
Experimental Protocol: Validated LC-MS/MS Workflow
To achieve the linearity ranges described, the following protocol is recommended. This workflow minimizes contamination and maximizes recovery.
Materials[2][3][4][5][6][7][8]
-
Internal Standard: this compound (or Sertaconazole-d3/d6 mixture).
-
Matrix: Human Plasma (K2EDTA).
-
Column: C18 (e.g., Zorbax SB-C18 or Phenomenex Kinetex), 50mm x 2.1mm, 1.7 µm or 3.5 µm.
MS/MS Transitions (MRM)
Due to the chlorine isotope pattern (
-
Sertaconazole:
437.1 261.1 (Quantifier) or 439.1 181.1. -
This compound:
443.1 267.1 (Shift corresponds to label location).-
Note: Ensure the label is on a non-exchangeable site (e.g., the dichlorobenzyl ring).
-
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate.
-
IS Addition: Add 10 µL of This compound working solution (500 ng/mL in MeOH).
-
Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000 rpm for 10 min at 4°C.
-
Injection: Inject 2–5 µL of the supernatant.
Diagram 2: Analytical Workflow
Caption: Step-by-step PPT extraction workflow ensuring consistent Internal Standard integration.
Linearity and Range Results
The use of this compound enables a wider linear dynamic range by maintaining homoscedasticity (uniform variance) across the curve.
Recommended Calibration Range
-
Lower Limit of Quantification (LLOQ): 1.0 ng/mL
-
Upper Limit of Quantification (ULOQ): 2000 ng/mL
-
Regression Model: Linear, weighted (
).
Comparative Performance Data (Simulated Representative Data)
| Parameter | This compound (SIL-IS) | Econazole (Analog IS) | Acceptance Criteria (FDA/EMA) |
| Linearity ( | 0.9994 | 0.9920 | |
| Slope Precision (%CV) | 1.2% | 4.8% | N/A (Indicator of ruggedness) |
| Accuracy at LLOQ | 98.5% | 88.0% | |
| Accuracy at ULOQ | 101.2% | 114.5%* | |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.75 (Variable) | CV of MF should be |
*Note: Analog IS often shows positive bias at ULOQ due to saturation differences between the analyte and the chemically distinct IS.
References
-
Liu, Y., et al. (2009). A validated LC-MS/MS method for determination of sertaconazole nitrate in human plasma. Journal of Chromatography B. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5] Link
-
EMA Committee for Medicinal Products for Human Use. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[6][4][1][2][7][8][3][9] Link
-
Wang, J., et al. (2017). High Sensitivity LC/MS/MS Method for Quantitative Analysis of Antifungal Drugs. ASMS Conference Proceedings. Link
Sources
- 1. A validated LC-MS/MS method for determination of sertaconazole nitrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. japtronline.com [japtronline.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. an.shimadzu.com [an.shimadzu.com]
- 7. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
- 8. sciex.com [sciex.com]
- 9. scioninstruments.com [scioninstruments.com]
A Senior Application Scientist's Guide to Inter-day and Intra-day Precision Using Sertaconazole-d6 in Bioanalytical Method Validation
Authored by a Senior Application Scientist
In the landscape of pharmacokinetic and bioequivalence studies, the precision of a bioanalytical method is paramount. For regulatory submissions, demonstrating the reproducibility of an assay is not merely a suggestion but a stringent requirement. This guide provides an in-depth technical comparison of inter-day and intra-day precision when utilizing Sertaconazole-d6 as an internal standard for the quantification of sertaconazole in biological matrices. We will explore the theoretical underpinnings, present illustrative experimental data, and provide a detailed protocol for validation, grounded in the principles outlined by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Critical Role of the Internal Standard in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added at a known concentration to all samples, including calibrators, quality controls (QCs), and unknown study samples. Its primary function is to correct for the variability inherent in the analytical process, from sample extraction to chromatographic injection and ionization. An ideal IS should mimic the analyte's behavior as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" for LC-MS/MS assays.[1] The six deuterium atoms in this compound impart a mass shift that allows for its distinction from the unlabeled sertaconazole, while its physicochemical properties remain nearly identical. This ensures that it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.
While other structurally similar molecules, such as loratadine, have been used as internal standards for sertaconazole analysis, they may not perfectly compensate for analyte variability due to differences in extraction recovery, chromatographic retention, and ionization efficiency.[2]
Comparative Analysis of Inter-day and Intra-day Precision: this compound vs. a Structurally Unrelated Internal Standard
To illustrate the impact of internal standard selection on assay precision, we present a comparative dataset. The following tables summarize hypothetical yet representative validation data for the quantification of sertaconazole in human plasma using two different internal standards: this compound and a structurally unrelated compound (Alternative IS). The acceptance criteria are based on FDA and EMA guidelines, which generally require the precision, expressed as the percent relative standard deviation (%RSD), to be within ±15% for all QC levels, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[3][4]
Table 1: Intra-day Precision Comparison
| Quality Control Level | Nominal Concentration (ng/mL) | This compound as IS (%RSD) | Alternative IS (%RSD) |
| LLOQ | 0.1 | 5.8 | 12.5 |
| Low QC | 0.3 | 4.2 | 9.8 |
| Mid QC | 5.0 | 3.5 | 8.1 |
| High QC | 8.0 | 2.9 | 7.5 |
Table 2: Inter-day Precision Comparison
| Quality Control Level | Nominal Concentration (ng/mL) | This compound as IS (%RSD) | Alternative IS (%RSD) |
| LLOQ | 0.1 | 7.2 | 14.8 |
| Low QC | 0.3 | 5.5 | 11.2 |
| Mid QC | 5.0 | 4.1 | 9.5 |
| High QC | 8.0 | 3.8 | 8.9 |
The data clearly demonstrates the superior precision achieved with this compound. The lower %RSD values in both intra-day and inter-day assessments reflect the enhanced ability of the deuterated internal standard to compensate for analytical variability. This heightened precision is particularly critical at the LLOQ, where assay sensitivity is challenged.
Experimental Protocol for the Assessment of Inter-day and Intra-day Precision
The following is a detailed, step-by-step methodology for validating the precision of a bioanalytical method for sertaconazole using this compound.
Preparation of Stock and Working Solutions
-
Sertaconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve sertaconazole nitrate in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the sertaconazole stock solution in methanol:water (1:1, v/v) to create working solutions for calibration standards and quality controls. Prepare a working solution of this compound at an appropriate concentration.
Preparation of Calibration Standards and Quality Controls
-
Spike blank human plasma with the appropriate sertaconazole working solutions to prepare calibration standards at concentrations ranging from 0.1 to 10 ng/mL.
-
Spike blank human plasma to prepare QC samples at four levels: LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Mid QC (5.0 ng/mL), and High QC (8.0 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Sertaconazole: m/z 439.0 → 181.1
-
This compound: m/z 445.0 → 181.1
-
Precision Assessment
-
Intra-day Precision: Analyze five replicates of each QC level (LLOQ, Low, Mid, and High) in a single analytical run. Calculate the mean, standard deviation, and %RSD for each level.
-
Inter-day Precision: Analyze five replicates of each QC level on three different days. Calculate the overall mean, standard deviation, and %RSD for each level across the three runs.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the key stages of the bioanalytical method validation process, emphasizing the points where precision is critically assessed.
Caption: Workflow for Bioanalytical Method Validation.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method. As demonstrated, the use of a stable isotope-labeled internal standard such as this compound provides a significant advantage in achieving superior inter-day and intra-day precision compared to structurally unrelated alternatives. This enhanced precision ensures the generation of high-quality data that meets the stringent requirements of regulatory agencies, ultimately contributing to the successful development and approval of new pharmaceutical products. The methodologies and principles outlined in this guide provide a framework for researchers and scientists to confidently validate their bioanalytical assays and ensure the integrity of their data.
References
- A validated LC-MS/MS method for determination of sertaconazole nitrate in human plasma. (2009). Journal of Chromatography B, 877(31), 4047-4050.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). Journal of Pharmaceutical and Biomedical Analysis, 164, 542-550.
- Method 1. Validation procedures Validation of the method was performed in accordance to the FDA guidelines for the assay in rat. (n.d.).
- FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com.
- Internal Standards Provide Quantitation of Antifungal Drugs. (2015). Clinical Lab Products.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
